molecular formula C19H17Cl2N3O2 B3484423 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide

Cat. No. B3484423
M. Wt: 390.3 g/mol
InChI Key: LVYLRHZFTXQJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide, also known as DBPJ, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Additionally, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-angiogenic effects. Studies have also shown that N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide can induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide has been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide in lab experiments is its potential therapeutic applications. N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide has been shown to exhibit anti-cancer and anti-inflammatory effects, making it a promising candidate for further research and development. However, one limitation of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide in lab experiments is its relatively low solubility, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide. One area of interest is the development of novel N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to better understand the mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide and its potential therapeutic applications. Finally, studies are needed to evaluate the safety and efficacy of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide in clinical trials.

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide exhibits anti-proliferative and anti-inflammatory effects in various cancer cell lines and animal models. Additionally, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide has been shown to inhibit the growth of tumor cells and induce apoptosis.

properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2/c1-2-26-16-6-4-14(5-7-16)19(25)23-15-10-22-24(12-15)11-13-3-8-17(20)18(21)9-13/h3-10,12H,2,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYLRHZFTXQJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-ethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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